molecular formula C24H27N3O4 B12177171 7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one

7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one

Cat. No.: B12177171
M. Wt: 421.5 g/mol
InChI Key: SFAAKWMBJTUVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the chromen-2-one core with 1-(pyridin-4-ylmethyl)piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Assembly: The final step involves the reaction of the intermediate with 2-bromoethyl ethyl ether to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or proteins in cancer cells, inducing cell death or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one
  • 7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-ethyl-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be attributed to the presence of the propyl group, which may influence the compound’s solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

7-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy]-4-propylchromen-2-one

InChI

InChI=1S/C24H27N3O4/c1-2-3-19-14-24(29)31-22-15-20(4-5-21(19)22)30-17-23(28)27-12-10-26(11-13-27)16-18-6-8-25-9-7-18/h4-9,14-15H,2-3,10-13,16-17H2,1H3

InChI Key

SFAAKWMBJTUVNO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)CC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.